N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-methoxybenzamide
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Overview
Description
N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-methoxybenzamide is a complex organic compound that features a unique combination of functional groups, including a pyrrolidinone ring, a thiadiazole ring, and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-methoxybenzamide typically involves multiple steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Thiadiazole Ring: This step often involves the reaction of thiosemicarbazide with a suitable carboxylic acid derivative, followed by cyclization.
Coupling of the Rings: The pyrrolidinone and thiadiazole rings are then coupled together using a suitable coupling reagent, such as a carbodiimide.
Introduction of the Methoxybenzamide Moiety: This final step involves the reaction of the intermediate compound with 3-methoxybenzoyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxybenzamide moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms, especially those involving thiadiazole and pyrrolidinone moieties.
Industrial Applications: The compound may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-methoxybenzamide exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The thiadiazole ring can participate in hydrogen bonding and other interactions, while the pyrrolidinone ring may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Etaqualone: A quinazolinone-class compound with sedative and hypnotic properties.
Methoxyqualone: Another quinazolinone derivative with similar pharmacological effects.
Methylmethaqualone: A methylated analogue of methaqualone with enhanced potency.
Uniqueness
N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-methoxybenzamide is unique due to its combination of a pyrrolidinone ring and a thiadiazole ring, which is not commonly found in other compounds. This unique structure may confer specific biological activities and chemical properties that are not present in similar compounds.
Properties
Molecular Formula |
C22H22N4O3S |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-[5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide |
InChI |
InChI=1S/C22H22N4O3S/c1-3-14-7-4-5-10-18(14)26-13-16(12-19(26)27)21-24-25-22(30-21)23-20(28)15-8-6-9-17(11-15)29-2/h4-11,16H,3,12-13H2,1-2H3,(H,23,25,28) |
InChI Key |
YZYCKWXBHPRMSN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1N2CC(CC2=O)C3=NN=C(S3)NC(=O)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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